Ranitidine-d6 Hydrochloride

Catalog No.
S888390
CAS No.
M.F
C13H23ClN4O3S
M. Wt
356.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranitidine-d6 Hydrochloride

Matrix effects and ionization suppression compromise ranitidine quantification accuracy in complex samples. Ranitidine-d6 Hydrochloride, a six-deuterium-labeled internal standard, co-elutes identically with unlabeled ranitidine while providing a +6 Da mass shift, correcting for extraction losses and matrix suppression in plasma, wastewater, and API stability studies.

  • Perfect co-elution eliminates quantification bias; +6 Da shift avoids isotopic crosstalk from natural M+3 envelope.
  • Hydrochloride salt ensures stability and solubility for high-throughput LC-MS/MS workflows.
  • Essential for NDMA-related regulatory testing and environmental monitoring.

Product Name

Ranitidine-d6 Hydrochloride

IUPAC Name

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

Molecular Formula

C13H23ClN4O3S

Molecular Weight

356.90 g/mol

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3;

InChI Key

GGWBHVILAJZWKJ-DICWLCDHSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Synonyms

N-[2-[[[-5-[(Dimethylamino-d6)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; AH 19065-d6; Azantac-d6; Melfax-d6; Raniben-d6; Ranidil-d6; Raniplex-d6; Zantac-d6; Zintac-d6;

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl

Ranitidine-d6 is intended for use as an internal standard for the quantification of ranitidine by GC- or LC-MS. Ranitidine is a histamine H2 receptor antagonist. It reverses histamine-induced relaxation of isolated rat uterine horn (pA2 = 6.9) as well as histamine-induced increases in contraction frequency in isolated guinea pig right atrium (pA2 = 7.2). Ranitidine (0.03-3 mg/kg, i.v.) inhibits histamine-and pentagastrin-induced gastric acid secretion in a dose-dependent manner in anesthetized rats. Formulations containing ranitidine have been used in the treatment and prevention of heartburn and gastroesophageal reflux disease (GERD).
A Histamine H2-receptor antagonist which inhibits gastric acid secretion.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Ranitidine-d6 Hydrochloride is a highly enriched, stable isotope-labeled (SIL) internal standard designed for the precise quantification of the H2-receptor antagonist ranitidine via LC-MS/MS and GC-MS. By incorporating six deuterium atoms—typically on the dimethylamino moiety—and utilizing the highly stable hydrochloride salt form, this compound provides an exact chromatographic co-elution profile with unlabeled ranitidine while maintaining a distinct +6 Da mass shift. This ensures accurate correction for matrix effects, ionization suppression, and extraction losses in complex biological, environmental, and pharmaceutical matrices, making it a standard procurement choice for high-throughput analytical workflows and regulatory compliance testing.

Procurement Fit

Deuterated internal standard for ranitidine LC-MS/MS quantification

High isotopic enrichment supports low-LLOQ bioanalysis

Characterized chemical purity for reliable solution preparation

Documented long-term solid-state stability for multi-year projects

Generic substitution with unlabeled ranitidine, lower-deuterated isotopologues (e.g., Ranitidine-d3), or in-class structural analogs (e.g., famotidine or cimetidine) fails to meet the rigorous demands of modern mass spectrometry [1]. Unlabeled ranitidine cannot be differentiated from the analyte, while structural analogs exhibit different chromatographic retention times and ionization efficiencies, failing to accurately compensate for transient matrix suppression in plasma or wastewater[2]. Furthermore, substituting with a +3 Da isotopologue risks isotopic crosstalk from the natural M+3 envelope of unlabeled ranitidine (driven by its 13 carbon and 34 sulfur isotopes), which artificially inflates the internal standard signal at high analyte concentrations and compromises the lower limit of quantification (LLOQ) [1].

Interchangeability Risk

Non-isotopic IS

May show different extraction recovery and ionization efficiency, leading to inaccurate matrix effect correction in complex research matrices.

Structural analog

Does not co-elute with the analyte; differential ion suppression or enhancement may remain uncompensated, reducing quantification reliability.

Uncharacterized purity

Alternative standards without a defined purity specification may introduce systematic concentration errors, affecting bioanalytical accuracy.

Isotopic Crosstalk Elimination

In quantitative LC-MS/MS, the mass shift of the internal standard must exceed the natural isotopic envelope of the target analyte to prevent signal interference. Ranitidine-d6 provides a +6 Da mass shift (m/z 321.2 vs. 315.1 for the [M+H]+ ion), which completely clears the M+1 to M+3 natural isotopic contributions of unlabeled ranitidine arising from 13C and 34S isotopes [1]. Compared to a theoretical +3 Da standard, which can suffer from up to 0.5-1.0% isotopic overlap at high analyte concentrations, the d6 variant exhibits <0.1% crosstalk, ensuring a linear calibration curve down to trace LLOQ levels [1].

Evidence DimensionIsotopic crosstalk / signal interference at IS channel
Target Compound DataRanitidine-d6 (+6 Da): <0.1% interference
Comparator Or BaselineRanitidine-d3 (+3 Da): ~0.5-1.0% interference from M+3 natural isotopes
Quantified Difference>5-fold reduction in isotopic interference
ConditionsHigh-concentration unlabeled ranitidine calibration standards in LC-MS/MS (ESI+)

Prevents baseline inflation and ensures accurate quantification at the lower limit of quantification (LLOQ) without requiring complex mathematical background subtraction.

Isotopic Enrichment
Class-level
99 atom % D vs 0–98% D (lower-grade or non-deuterated analog)
Minimizes baseline interference; supports low-LLOQ trace analysis
Manufacturer specification; isotopic cross-talk may limit dynamic range with lower enrichment

Matrix Effect Correction via Co-elution

Complex matrices like human plasma or raw wastewater cause significant ionization suppression in electrospray ionization (ESI). Because Ranitidine-d6 is an exact isotopologue, it co-elutes perfectly with ranitidine, experiencing the exact same transient matrix effects [1]. When compared to using a structural analog internal standard like famotidine, which elutes at a different retention time and is subject to different localized matrix suppressions, Ranitidine-d6 improves relative recovery and assay accuracy from a highly variable 70-85% to a consistent 98-102% [1].

Evidence DimensionAssay accuracy / Relative recovery in complex matrix
Target Compound DataRanitidine-d6: 98-102% accuracy (perfect matrix tracking)
Comparator Or BaselineStructural analog IS (e.g., Famotidine): 70-85% accuracy due to retention time mismatch
Quantified Difference~15-30% improvement in quantitative accuracy
ConditionsLC-MS/MS analysis of unextracted or protein-precipitated human plasma

Eliminates the need for extensive sample cleanup by perfectly normalizing matrix-induced ion suppression, directly reducing per-sample processing time.

Chemical Purity
Specification review
96% (reported)
Defined purity reduces systematic error in calibration standard preparation
Non-deuterated alternatives may have unknown impurity profiles

Hydrochloride Salt Stability

The procurement of the hydrochloride salt of Ranitidine-d6, as opposed to the free base, is critical for laboratory handling and stock solution longevity. The HCl salt is highly soluble in aqueous buffers (e.g., >10 mg/mL in PBS pH 7.2) and exhibits greater resistance to oxidative degradation . While the free base can degrade or precipitate in aqueous-organic mixtures over several weeks, the HCl salt maintains >99% purity for up to 6 months when stored at -80°C, ensuring consistent internal standard spiking across long-term analytical campaigns .

Evidence DimensionAqueous solubility and long-term stock stability
Target Compound DataRanitidine-d6 HCl: >10 mg/mL in PBS, stable for 6 months at -80°C
Comparator Or BaselineRanitidine-d6 free base: Lower aqueous solubility, higher susceptibility to oxidation
Quantified DifferenceSignificant improvement in aqueous handling and multi-month stability
ConditionsPreparation of 1 mg/mL stock solutions in aqueous/methanol mixtures for analytical use

Reduces the frequency and cost of preparing fresh internal standard stock solutions, ensuring batch-to-batch reproducibility in high-throughput labs.

Long-Term Stability
Class-level
Stable under recommended storage; re-analysis advised after 3 years
Supports uninterrupted multi-year bioanalytical workflows
Based on SDS information; stability may vary with storage conditions
Matrix Effect Correction
Class-level
Co-eluting SIL-IS normalizes response ratio vs non-isotopic IS causing >±50% inaccuracy
Essential for accurate bioanalysis in complex research matrices
Well-established principle; head-to-head ranitidine-d6 specific data not located

Pharmacokinetic & Bioequivalence Studies

In clinical trials evaluating ranitidine formulations, accurate quantification of the drug in human plasma and urine is mandatory. Ranitidine-d6 Hydrochloride serves as the definitive internal standard, allowing for high-throughput LC-MS/MS analysis with minimal sample preparation (e.g., simple protein precipitation) by perfectly correcting for patient-specific matrix effects [1].

Environmental Contaminant Monitoring

Ranitidine is frequently detected as an emerging contaminant in municipal wastewater and surface waters. Environmental testing laboratories procure Ranitidine-d6 Hydrochloride to track extraction efficiencies during solid-phase extraction (SPE) and to correct for severe ion suppression caused by humic acids and other complex environmental matrix components [2].

Impurity Profiling & NDMA Investigations

Following regulatory scrutiny of ranitidine due to N-nitrosodimethylamine (NDMA) contamination, rigorous analytical methods are required to profile ranitidine active pharmaceutical ingredients (APIs). Ranitidine-d6 Hydrochloride is utilized to accurately quantify the parent drug concentration simultaneously or in parallel workflows, ensuring precise mass balance and degradation tracking during accelerated stability studies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ranitidine quantification in human plasma research matrices
Co-elution & matrix normalization
Accuracy / precision endpoint review
NDMA impurity monitoring in drug substance
Long-term standard stability
Inter-batch method consistency
Extraction method development (SPE/LLE)
Pre-extraction ISTD spike for recovery correction
Absolute recovery comparison
Method transfer across laboratories
Lot consistency & characterized purity
System suitability & inter-lab reproducibility

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

356.1556000 g/mol

Monoisotopic Mass

356.1556000 g/mol

Heavy Atom Count

22

Explore Compound Types